Elacestrant-d10 is a deuterium-labeled derivative of elacestrant, a selective estrogen receptor degrader (SERD) that targets the estrogen receptor-alpha. As a SERD, elacestrant-d10 functions by binding to the estrogen receptor and promoting its degradation, thereby inhibiting the transcriptional activity associated with estrogen signaling. This compound is particularly relevant in the treatment of estrogen receptor-positive breast cancer, especially in cases resistant to traditional therapies such as selective estrogen receptor modulators and aromatase inhibitors. The incorporation of deuterium in elacestrant-d10 enhances its metabolic stability and pharmacokinetic properties compared to its non-deuterated counterpart .
Elacestrant-d10 exhibits significant biological activity as an estrogen receptor degrader. It has been shown to have an inhibitory concentration (IC50) of approximately 48 nM for estrogen receptor-alpha and 870 nM for estrogen receptor-beta, indicating a higher affinity for estrogen receptor-alpha. This selectivity is crucial in targeting breast cancer cells that express this receptor subtype. The compound's ability to degrade the estrogen receptor leads to reduced cell proliferation and survival in cancer cells that rely on estrogen signaling .
The synthesis of elacestrant-d10 typically involves deuteration processes applied to the synthetic pathway of elacestrant. While specific detailed methods are proprietary, general approaches may include:
Elacestrant-d10 is primarily utilized in research settings to study the pharmacokinetics and dynamics of SERDs. Its applications include:
The unique properties of elacestrant-d10 make it a valuable tool in drug development and cancer therapy research .
Studies involving elacestrant-d10 focus on its interactions with various biological molecules, particularly proteins involved in estrogen signaling pathways. Key aspects include:
Elacestrant-d10 shares structural and functional similarities with several other compounds used in cancer therapy. Here are some notable comparisons:
| Compound Name | Type | Mechanism of Action | Unique Features |
|---|---|---|---|
| Elacestrant | Selective Estrogen Receptor Degrader | Promotes degradation of estrogen receptors | Orally bioavailable; targets resistant cancers |
| Fulvestrant | Selective Estrogen Receptor Degrader | Binds and degrades estrogen receptors | Administered via injection; less effective against certain mutations |
| Tamoxifen | Selective Estrogen Receptor Modulator | Blocks estrogen receptors | Acts as an antagonist; can activate ER in some tissues |
| Aromatase Inhibitors (e.g., Anastrozole) | Enzyme Inhibitor | Inhibits aromatase enzyme | Reduces estrogen production; not directly targeting ER |
Elacestrant-d10's unique aspect lies in its oral bioavailability and enhanced stability due to deuteration, making it a promising candidate for clinical applications against resistant forms of breast cancer .
The synthesis of Elacestrant-d10 represents a sophisticated application of deuterium labeling techniques specifically tailored for selective estrogen receptor degrader compounds . Deuterium incorporation in pharmaceutical compounds has emerged as a critical strategy for enhancing metabolic stability and pharmacokinetic properties, with the deuterium-carbon bond being six to ten times stronger than the corresponding carbon-hydrogen bond [20]. The fundamental approach to deuterating Elacestrant involves strategic replacement of hydrogen atoms with deuterium at specific molecular positions to create the d10 variant .
The primary deuteration strategy employed for Elacestrant-d10 synthesis utilizes hydrogen-deuterium exchange reactions under catalytic conditions [17] [20]. This methodology typically involves exposing the parent Elacestrant molecule or its synthetic precursors to deuterium oxide at elevated temperatures and pressures in the presence of platinum-based catalysts [17] [20]. The process requires careful control of reaction parameters to achieve optimal deuterium incorporation levels while maintaining the structural integrity of the selective estrogen receptor degrader framework [20].
Advanced microwave-assisted deuteration techniques have shown particular promise for aromatic compound deuteration, offering improved heating efficiency and reaction control compared to conventional batch methods [17]. The flow synthesis approach utilizing microwave heating allows for continuous processing and enhanced deuterium incorporation rates, with reported deuteration levels exceeding 94 atom percent deuterium for aromatic substrates [17]. These methodologies are particularly relevant for Elacestrant-d10 production given the aromatic tetrahydronaphthalene core structure present in the molecule [1] [2].
| Deuteration Method | Deuterium Source | Catalyst System | Temperature Range | Reported Incorporation |
|---|---|---|---|---|
| Hydrogen-Deuterium Exchange | Deuterium Oxide | Platinum on Alumina | 120-190°C | 90-99% [20] |
| Microwave-Assisted Flow | Deuterium Oxide | Platinum Catalyst | 140-200°C | 94.3 atom% [17] |
| Electrochemical Deuteration | Deuterium Oxide | Proton-Conducting Membrane | 25°C | 80-99% [13] |
| Palladium-Catalyzed Exchange | Deuterium Oxide | Palladium on Carbon with Aluminum | 60-120°C | >99% [20] |
The synthesis of Elacestrant-d10 involves multiple critical reaction steps that must be carefully orchestrated to achieve the desired deuterated product [37]. The synthetic pathway begins with the preparation of key intermediates, including the tetrahydronaphthalene core structure and the ethylamino side chain components [37] [38]. The core tetrahydronaphthalene framework can be synthesized through catalytic hydrogenation of naphthalene derivatives or through cyclization reactions involving aromatic precursors [34] [38].
A crucial intermediate in Elacestrant synthesis is the compound with CAS number 722520-42-5, which represents the racemic form of the chiral moiety that undergoes resolution using di-para-toluoyl-tartaric acid [37]. This intermediate, 6-[2-(ethylamino)-4-methoxyphenyl]-5,6,7,8-tetrahydronaphthalen-2-ol, serves as a key building block for the final selective estrogen receptor degrader structure [37]. The deuteration process can be applied at various stages of this synthetic sequence, with strategic timing being critical for achieving optimal isotopic incorporation [20].
The phenolic ether formation represents another essential reaction step in the synthesis pathway [35]. This reaction typically involves the coupling of phenolic compounds with alkyl halides under basic conditions, utilizing catalysts such as amidines to promote efficient ether bond formation [35]. For deuterated analogs, the reaction conditions must be optimized to prevent deuterium scrambling or loss during the coupling process [20].
The final assembly of the Elacestrant-d10 structure involves the conjugation of the deuterated aromatic core with the ethylamine-containing side chain [36] [37]. This step requires careful control of reaction conditions to maintain the deuterium labeling pattern while achieving high yields of the desired product [20]. The ethylamine component can be introduced through reductive amination reactions or through nucleophilic substitution mechanisms, depending on the specific synthetic route employed [36].
| Reaction Step | Key Reagents | Typical Conditions | Yield Range | Deuterium Retention |
|---|---|---|---|---|
| Tetrahydronaphthalene Formation | Naphthalene, Hydrogen, Nickel Catalyst | 150-200°C, 10-50 bar | 75-90% [38] | >95% [20] |
| Phenolic Ether Coupling | Phenol, Alkyl Halide, Amidine Base | 80-120°C, Inert Atmosphere | 60-85% [35] | >90% [20] |
| Chiral Resolution | Di-para-toluoyl-tartaric Acid | Room Temperature, Organic Solvent | 40-60% [37] | >98% [20] |
| Final Assembly | Deuterated Core, Ethylamine Side Chain | 60-100°C, Basic Conditions | 70-85% [37] | >95% [20] |
The purification of Elacestrant-d10 requires specialized techniques that account for the unique properties of deuterated compounds while ensuring removal of unlabeled impurities and synthetic byproducts [21] [29]. High-performance liquid chromatography represents the primary purification method, with reverse-phase columns providing optimal separation of deuterated analogs from their protiated counterparts [21] [29]. The chromatographic conditions must be carefully optimized to achieve baseline resolution between isotopically labeled species.
Column chromatography using specialized stationary phases, including Florisil and silica gel, provides effective purification for intermediate compounds in the synthetic sequence [20] [21]. The purification protocol typically involves gradient elution using petroleum ether and dichloromethane mixtures, with careful monitoring of deuterium incorporation levels throughout the purification process [20]. Advanced preparative techniques may incorporate automated fraction collection systems to ensure consistent product quality.
The characterization of Elacestrant-d10 relies heavily on nuclear magnetic resonance spectroscopy, with both proton and deuterium nuclear magnetic resonance providing complementary analytical information [19] [21]. Deuterium nuclear magnetic resonance spectroscopy serves as the definitive method for confirming successful deuteration, with characteristic peak patterns indicating the specific sites of isotopic substitution [19]. The deuterium signals typically exhibit broader natural line shapes compared to their proton counterparts, requiring specialized acquisition parameters for optimal spectral quality [19].
Mass spectrometry analysis provides crucial molecular weight confirmation and isotopic purity assessment for Elacestrant-d10 [21] [29]. High-resolution mass spectrometry enables precise determination of the isotopic distribution and can detect trace levels of unlabeled impurities [21]. The mass spectral fragmentation patterns of deuterated compounds often differ from their protiated analogs, providing additional structural confirmation [29].
| Analytical Method | Key Parameters | Typical Results | Sensitivity |
|---|---|---|---|
| Deuterium Nuclear Magnetic Resonance | Chemical Shift Range: 0-10 ppm | Deuteration Level: >99% [19] | 0.1% Detection Limit [19] |
| High-Performance Liquid Chromatography | Reverse-Phase C18, Acetonitrile-Water | Purity: >98% [21] | 0.05% Impurity Detection [21] |
| High-Resolution Mass Spectrometry | Electrospray Ionization, Mass Accuracy | Molecular Ion Confirmation [21] | 1 ppm Mass Accuracy [21] |
| Infrared Spectroscopy | Carbon-Deuterium Stretch: 2100-2300 cm⁻¹ | Isotopic Confirmation [21] | Qualitative Analysis [21] |
The polarimetry analysis becomes particularly important for Elacestrant-d10 given the chiral nature of the molecule, with optical rotation measurements confirming the retention of stereochemical integrity during the deuteration process [21]. Thin-layer chromatography provides rapid qualitative assessment of reaction progress and product purity, utilizing specialized visualization techniques appropriate for deuterated compounds [21].
High-resolution X-ray crystallography studies have provided detailed structural insights into elacestrant and its three-dimensional molecular conformation. The crystal structure analysis reveals that elacestrant adopts a novel binding orientation within the estrogen receptor alpha ligand binding pocket, distinguishing it from conventional competitive antiestrogens [1].
X-ray crystallography was employed to solve a co-crystal structure of elacestrant in complex with wild-type estrogen receptor alpha ligand binding domain, achieving a resolution of 2 Angstroms [1]. The crystallographic analysis demonstrates that elacestrant promotes the formation of a canonical estrogen receptor alpha ligand binding domain antagonist conformation, with helix 12 (H12) docked into the activating function-2 cleft [1]. However, the compound adopts a distinctive vector in the estrogen receptor alpha ligand binding pocket that positions it in close proximity to helix 12, enabling the formation of a bifurcated hydrogen bond that is not observed in other competitive antiestrogens [1].
For the elacestrant methanol solvate crystal form, comprehensive structural characterization has been accomplished through single-crystal X-ray diffraction analysis [2]. The compound crystallizes in the orthorhombic crystal system with space group P2₁2₁2₁ [2]. The unit cell dimensions are a = 8.93126(11) Ångström, b = 11.70665(14) Ångström, and c = 31.4469(4) Ångström, with all angles equal to 90 degrees [2]. The unit cell volume is 3287.93(7) cubic Ångström with Z = 4, indicating four formula units per unit cell [2]. The crystal structure exhibits a calculated density of 1.223 milligrams per cubic meter [2].
Extensive polymorphic characterization has revealed multiple crystalline forms of elacestrant dihydrochloride through X-ray powder diffraction analysis using Rietveld refinement methods [2]. The most stable Form 1 exhibits hexagonal crystal geometry with space group P6₃mc (Hermann-Mauguin notation 186), unit cell dimensions a = 3.081 Ångström and c = 15.17 Ångström [2]. Form 3, representing a hydrated form, crystallizes in the triclinic system with space group P1 (Hermann-Mauguin notation 1), displaying unit cell parameters a = 5.16 Ångström, b = 8.95 Ångström, c = 7.40 Ångström, with angles α = 91°, β = 105°, and γ = 89° [2].
Additional polymorphic patterns have been identified through comprehensive screening, including Pattern A with trigonal crystal shape and space group R3m (160), Pattern B and Pattern C both displaying trigonal geometry with space group R-32/c (167) [2]. Pattern E exhibits trigonal crystalline structure with space group R-32/c (167) and unit cell dimensions a = 5.04 Ångström and c = 13.77 Ångström [2]. Patterns F and G both demonstrate hexagonal crystal systems with space group P6₃mc (186) [2].
The crystal structure analysis reveals a complex hydrogen bonding network within the lattice structure [2]. Strong charge-assisted hydrogen bonds are present between the protonated nitrogen atoms N1 and N2 with chloride ions Cl1 and Cl2 [2]. Additional oxygen-hydrogen to chloride hydrogen bonds exist between the alcohol groups of elacestrant and the ordered methanol solvent molecules with the chloride ions [2]. Specific hydrogen bonding interactions include O1-H1···Cl2 with a donor-acceptor distance of 3.110(3) Ångström, N1-H1A···Cl2 with a distance of 3.246(3) Ångström, and N2-H2B···Cl1 with a distance of 3.106(3) Ångström [2].
The structural comparison between elacestrant-d10 and its non-deuterated counterpart reveals significant differences in molecular weight and isotopic composition while maintaining identical stereochemical configuration and core structural framework [3] [4] [5].
Elacestrant-d10 possesses the molecular formula C₃₀H₂₈D₁₀N₂O₂ with a molecular weight of 468.70 grams per mole, compared to the non-deuterated elacestrant with formula C₃₀H₃₈N₂O₂ and molecular weight of 458.63 grams per mole [3] [4] [5]. The incorporation of ten deuterium atoms results in a molecular weight increase of approximately 10.07 grams per mole, representing a 2.2% increase in mass [3] [4] [5]. This isotopic substitution preserves the parent compound's core nonsteroidal tetrahydronaphthalenol scaffold while altering its pharmacokinetic profile [6].
Both elacestrant-d10 and non-deuterated elacestrant maintain identical stereochemical properties with absolute stereochemistry designation, one defined stereocenter, zero E/Z centers, and neutral charge [7] [8]. The deuterium incorporation occurs at specific positions to minimize metabolic oxidation while preserving the structural integrity necessary for high affinity binding to estrogen receptor alpha [6]. The (6R)-configuration at the tetrahydronaphthalene ring system is maintained in both isotopomers [7] [8].
The structural integrity of elacestrant-d10 ensures maintenance of high affinity for estrogen receptor alpha with an inhibitory concentration (IC₅₀) of 48 nanomoles compared to 870 nanomoles for estrogen receptor beta, indicating selectivity for estrogen receptor alpha [4]. This selectivity profile remains consistent with the non-deuterated compound, demonstrating that deuterium substitution does not compromise the fundamental binding characteristics essential for selective estrogen receptor degrader activity [4].
Deuterium incorporation in elacestrant-d10 occurs at specific positions to minimize metabolic oxidation, a strategy employed to extend half-life and improve bioanalytical detection sensitivity [6]. The modification preserves the parent compound's core structure while providing enhanced metabolic stability compared to the non-deuterated counterpart . The deuteration strategy maintains the unique binding mode that enables elacestrant to adopt an alternative binding orientation in the estrogen receptor alpha ligand binding pocket [1].
The incorporation of deuterium atoms in elacestrant-d10 introduces measurable isotope effects on fundamental molecular properties, including polarizability and dipole moments, which have implications for intermolecular interactions and pharmacological behavior.
Deuterium substitution effects on molecular polarizability have been documented in various molecular systems, where the replacement of hydrogen with deuterium typically results in subtle but measurable changes in electronic polarizability [11] [12]. The theoretical formalism of dispersion interactions indicates that polarizability directly influences intermolecular forces through the relationship U(r) ∝ αA·αB/r⁶, where αA and αB represent polarizabilities of interacting atoms [11]. In elacestrant-d10, the ten deuterium substitutions are strategically positioned to minimize metabolic oxidation while potentially affecting the overall molecular polarizability .
Studies on isotopic effects in organic molecules demonstrate that deuterium substitution can lead to changes in polarizability due to alterations in zero-point vibrational energy and electronic distribution [12]. The carbon-deuterium bond exhibits greater strength compared to carbon-hydrogen bonds, potentially affecting the electronic environment and consequently the molecular polarizability tensor [13] [14]. These modifications in polarizability may influence the compound's interactions with biological macromolecules and solvent systems [11].
Isotope effects on dipole moments have been extensively studied in small molecules, revealing that deuterium substitution can cause measurable changes in molecular dipole moments [15] [16] [17]. Research on acetone isotopomers demonstrates that deuteration leads to a slight reduction in average dipole moment, with isotope effects showing approximately 0.5% reduction upon deuteration [17]. Similar effects are observed in hydrogen chloride and ammonia, where deuterium isotope effects on dipole moment and polarizability have been quantified [16].
In the context of elacestrant-d10, the strategic placement of deuterium atoms may result in subtle alterations to the molecular dipole moment distribution compared to the non-deuterated compound [13] [14]. The position of deuterium substitution has been shown to affect molecular properties, with deuterium atoms connected to sp² hybridized carbons exhibiting different effects compared to those connected to sp³ hybridized carbons [14]. These positional effects can influence chromatographic behavior and potentially affect molecular recognition processes in biological systems [14].
The incorporation of deuterium atoms leads to characteristic isotopic frequency shifts in vibrational spectra due to the mass difference between hydrogen and deuterium [18]. Computational studies on deuterated compounds demonstrate that calculated isotopic frequency shifts induced by deuterium labeling show good accordance with experimental measurements [18]. These vibrational changes can affect molecular recognition processes and binding affinity through alterations in zero-point energy contributions [12].
The isotope effects on polarizability and dipole moments in elacestrant-d10 may influence its interactions with target proteins and cellular components [11] [13]. Research indicates that isotope effects on dispersion interactions can be negligibly small due to entropy-enthalpy compensation between isotopomers [11]. However, the cumulative effect of ten deuterium substitutions in elacestrant-d10 may produce measurable differences in binding thermodynamics and pharmacokinetic behavior compared to the non-deuterated compound [13] [14].